![molecular formula C19H23F3N4O3 B2818934 tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate CAS No. 478065-81-5](/img/structure/B2818934.png)
tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate is a complex organic compound known for its multifunctional characteristics. With applications spanning chemistry, biology, and medical research, its unique structure enables it to interact with various biochemical pathways and molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate often involves multi-step organic reactions. Typically, the process begins with the formation of the trifluoromethylbenzodiazole intermediate, followed by the acetylation of piperazine. Finally, the tert-butyl ester is introduced to stabilize the compound. Reaction conditions generally require anhydrous environments and controlled temperatures, utilizing catalysts like palladium or strong bases such as sodium hydride.
Industrial Production Methods: Industrial production scales up the lab-based synthesis, maintaining stringent control over reaction parameters to ensure yield and purity. Automated reactors with precise temperature, pressure, and reagent flow controls are typically used.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation, especially at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can be performed on the benzodiazole ring, converting it to a more reduced aromatic state.
Substitution: : The trifluoromethyl group can participate in substitution reactions, often requiring conditions like high temperatures or strong nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogenated compounds, organometallic reagents like Grignard reagents.
Major Products:
Oxidation: : N-oxide derivatives.
Reduction: : Aromatic-reduced derivatives.
Substitution: : Varied substituted benzodiazole compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate is a versatile research tool:
In Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
In Biology: : Functions as a molecular probe to study receptor-ligand interactions and enzyme inhibition.
In Medicine: : Investigated for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.
In Industry: : Employed in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The compound exerts its effects through binding to specific molecular targets, such as receptors or enzymes. Its benzodiazole core plays a crucial role in this interaction, fitting into hydrophobic pockets of proteins, while the trifluoromethyl group enhances its binding affinity and selectivity. This results in the modulation of biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Tert-butyl 4-{2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate: : Similar structure but with difluoromethyl instead of trifluoromethyl.
Tert-butyl 4-{2-[2-(methyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate: : Differs by the absence of fluorine atoms in the structure.
Uniqueness: The trifluoromethyl group in tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate imparts increased hydrophobicity and metabolic stability, which can be critical in enhancing its biological activity and effectiveness in therapeutic applications.
Hope this article helps! What interests you most about this compound?
Propiedades
IUPAC Name |
tert-butyl 4-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O3/c1-18(2,3)29-17(28)25-10-8-24(9-11-25)15(27)12-26-14-7-5-4-6-13(14)23-16(26)19(20,21)22/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKYBFEMXQPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2818851.png)

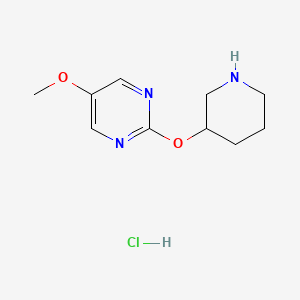
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2818854.png)
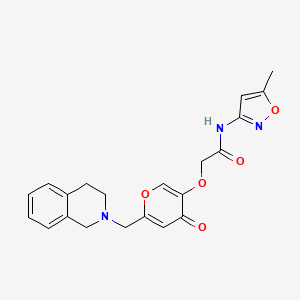
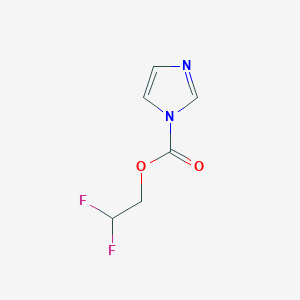
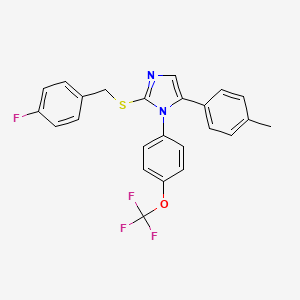
![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2818860.png)
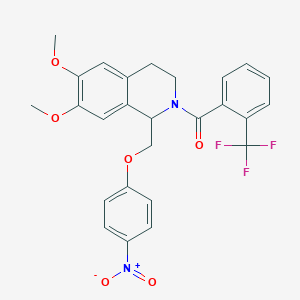
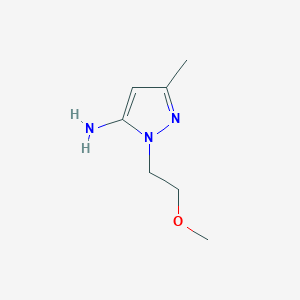
![5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2818866.png)
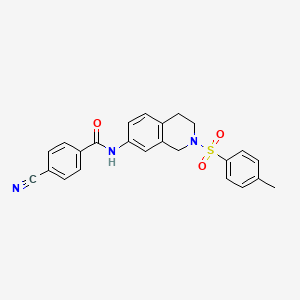

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2818871.png)
